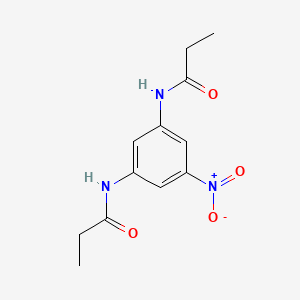
3,5-Bis-propionamidonitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis-propionamidonitrobenzene is a useful research compound. Its molecular formula is C12H15N3O4 and its molecular weight is 265.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 3,5-bis(trifluoromethyl)benzene derivatives, and how are reaction yields optimized?
- Methodological Answer: Common routes include Friedel-Crafts acylations for trifluoromethylated benzoic acids (e.g., using benzoyl chloride precursors) and Suzuki-Miyaura couplings for boronic acid derivatives . Optimization involves controlling reaction temperature (e.g., 110°C for amidation ) and stoichiometric ratios of reagents like iodine (10% w/w) to minimize side reactions. Purity is confirmed via HPLC (>95.0% purity thresholds) .
Q. Which spectroscopic techniques are critical for characterizing 3,5-bis(trifluoromethyl)benzene derivatives, and what spectral markers indicate successful synthesis?
- Methodological Answer:
- ¹H/¹⁹F NMR : Distinctive CF₃ group signals appear as singlets at δ ~120 ppm in ¹⁹F NMR .
- IR Spectroscopy : Strong C=O stretches (1700–1750 cm⁻¹) confirm acylated products, while B-O vibrations (1350–1400 cm⁻¹) validate boronic acid derivatives .
- X-ray Crystallography : Resolves steric effects from bulky substituents, as seen in pincer complexes .
Q. How do electron-withdrawing trifluoromethyl groups influence the reactivity of benzene derivatives in electrophilic substitution reactions?
- Methodological Answer: Trifluoromethyl groups deactivate the ring and direct substituents to meta/para positions. Researchers should use activating agents (e.g., HNO₃/H₂SO₄ for nitration) under controlled conditions to avoid over-functionalization . Kinetic studies with competitive substrates (e.g., nitro vs. acyl groups) help quantify directing effects .
Advanced Research Questions
Q. What strategies resolve discrepancies between computational predictions (e.g., DFT) and experimental data for NMR chemical shifts in highly substituted benzene derivatives?
- Methodological Answer:
- Solvent Effects : Simulate shifts using polarizable continuum models (PCM) to account for solvent interactions .
- Conformational Averaging : Use molecular dynamics (MD) to model dynamic effects in flexible substituents (e.g., cyclohexyl groups) .
- Cross-Validation : Compare calculated shifts with empirical databases (e.g., NIST Chemistry WebBook) .
Q. How can competing reaction pathways (e.g., amidation vs. nitro reduction) be controlled during functionalization of 3,5-dinitrobenzamide precursors?
- Methodological Answer:
- Selective Catalysis : Use Pd/C under H₂ for nitro reduction while preserving amide bonds .
- Protecting Groups : Temporarily block amides with tert-butoxycarbonyl (Boc) groups during nitration .
- In Situ Monitoring : Track reaction progress via LC-MS to identify intermediates and adjust conditions .
Q. What methodologies link crystal packing effects (from X-ray data) to solubility and stability in halogenated benzamide derivatives?
- Methodological Answer:
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., halogen bonding) influencing solubility .
- Thermogravimetric Analysis (TGA) : Correlates thermal stability with crystal lattice energy .
- Co-solvent Screening : Tests solubility in binary solvent systems (e.g., DCM/hexane) to refine recrystallization protocols .
Properties
Molecular Formula |
C12H15N3O4 |
|---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
N-[3-nitro-5-(propanoylamino)phenyl]propanamide |
InChI |
InChI=1S/C12H15N3O4/c1-3-11(16)13-8-5-9(14-12(17)4-2)7-10(6-8)15(18)19/h5-7H,3-4H2,1-2H3,(H,13,16)(H,14,17) |
InChI Key |
QGILOKRLGBAXQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















